N-(4-phenoxyphenyl)-9H-xanthene-9-carboxamide
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Overview
Description
N-(4-phenoxyphenyl)-9H-xanthene-9-carboxamide is an organic compound that belongs to the class of aromatic anilides. This compound is characterized by the presence of a xanthene core structure, which is a tricyclic aromatic system, and a phenoxyphenyl group attached to the nitrogen atom of the carboxamide group. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-phenoxyphenyl)-9H-xanthene-9-carboxamide typically involves the reaction of 4-phenoxyphenylamine with 9H-xanthene-9-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using larger reaction vessels, continuous flow reactors, and automated purification systems to ensure high yield and purity of the final product. The use of green chemistry principles, such as solvent recycling and waste minimization, can also be incorporated to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-(4-phenoxyphenyl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
N-(4-phenoxyphenyl)-9H-xanthene-9-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to the xanthene core structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-phenoxyphenyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain kinases or receptors, thereby modulating signal transduction pathways involved in cell proliferation, apoptosis, or inflammation .
Comparison with Similar Compounds
Similar Compounds
4-N-[2-(4-phenoxyphenyl)ethyl]quinazoline-4,6-diamine: A potent inhibitor of mitochondrial complex I.
N-(4-phenoxyphenyl)-2-[(pyridin-4-ylmethyl)amino]nicotinamide: Known for its interaction with vascular endothelial growth factor receptor 2.
Uniqueness
N-(4-phenoxyphenyl)-9H-xanthene-9-carboxamide stands out due to its unique xanthene core structure, which imparts distinct fluorescent properties and potential biological activities. This makes it a valuable compound for various research applications, particularly in the fields of chemistry and biology .
Properties
Molecular Formula |
C26H19NO3 |
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Molecular Weight |
393.4 g/mol |
IUPAC Name |
N-(4-phenoxyphenyl)-9H-xanthene-9-carboxamide |
InChI |
InChI=1S/C26H19NO3/c28-26(27-18-14-16-20(17-15-18)29-19-8-2-1-3-9-19)25-21-10-4-6-12-23(21)30-24-13-7-5-11-22(24)25/h1-17,25H,(H,27,28) |
InChI Key |
VJIQUXJVYZVYTL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Origin of Product |
United States |
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